Calcium phosphate

概要

説明

リン酸カルシウムは、直鎖状リン酸塩、メタリン酸塩、および場合によっては水素イオンまたは水酸化物イオンと共にカルシウムイオンを含む材料および鉱物のファミリーです。 この材料および鉱物のファミリーは、主に岩石や骨に存在し、すべての生物にとって不可欠な成分です . リン酸カルシウム化合物は通常、白色または無色で、ヒドロキシアパタイト、リン酸三カルシウム、リン酸二カルシウムなど、さまざまな形態で見られます .

準備方法

合成経路と反応条件: リン酸カルシウムは、湿式化学沈殿、ゾルゲル合成、プラズマ溶射など、さまざまな方法によって合成できます . 湿式化学沈殿は、カルシウムイオンとリン酸イオンの水溶液を混合して、非晶質リン酸カルシウムとヒドロキシアパタイトを形成するプロセスです . ゾルゲル合成は、ヒドロキシアパタイトなどのリン酸塩を調製するための強力なツールであり、高純度の相が得られます . プラズマ溶射は、炭酸カルシウムとブルシャイトを前駆体として使用し、合成とコーティングプロセスを1つのステップに統合します .

工業生産方法: リン酸カルシウムは、主に天然のリン鉱石から採掘され、これはリン酸の主要な供給源です . 生産プロセスには、リン鉱石を硫酸または硝酸で処理することが含まれ、これによりさまざまなタイプのリン酸カルシウムが生成されます .

化学反応解析

反応の種類: リン酸カルシウムは、溶解、沈殿、加水分解、相転移など、さまざまな化学反応を起こします . 塩酸などの酸と反応して、可溶性のカルシウムイオンとリン酸イオンを生成します .

一般的な試薬と条件: リン酸カルシウムとの反応で使用される一般的な試薬には、塩酸や硝酸などの酸が含まれます . これらの反応の条件は、通常、水溶液と制御された温度を伴います .

生成される主な生成物: リン酸カルシウムを含む反応から生成される主な生成物には、可溶性のカルシウムイオンとリン酸イオン、およびヒドロキシアパタイトやリン酸三カルシウムなどの他のリン酸カルシウム相が含まれます .

科学研究の応用

リン酸カルシウムは、生体適合性と生体活性があるため、幅広い科学研究の応用があります . 骨組織工学では、リン酸カルシウム系生体材料が、骨欠損の修復、骨の再生、薬物送達に使用されます . 医療分野では、骨移植や金属製インプラントのコーティングなど、歯科および整形外科の用途で使用されます . さらに、リン酸カルシウムは、薬物送達、がん治療、生体イメージングにおけるナノプローブとして使用されます .

化学反応の分析

Types of Reactions: Calcium phosphate undergoes various chemical reactions, including dissolution, precipitation, hydrolysis, and phase transformation . It reacts with acids, such as hydrochloric acid, to form soluble calcium and phosphate ions .

Common Reagents and Conditions: Common reagents used in reactions with this compound include acids like hydrochloric acid and nitric acid . The conditions for these reactions typically involve aqueous solutions and controlled temperatures .

Major Products Formed: The major products formed from reactions involving this compound include soluble calcium and phosphate ions, as well as other this compound phases like hydroxyapatite and trithis compound .

科学的研究の応用

Biomedical Applications

Calcium phosphate materials are primarily utilized in bone tissue engineering and regenerative medicine. Their chemical similarity to human bone makes them ideal candidates for applications involving bone repair and regeneration.

Bone Tissue Engineering

- Bioceramics for Bone Repair : Calcium phosphates are extensively used in bioceramics designed to replace or repair damaged bone tissue. They support osteoconductivity, allowing for new bone growth around the implant .

- Biphasic Calcium Phosphates (BCP) : BCPs combine HA and TCP to optimize bioresorbability and mechanical stability, making them suitable for various orthopedic and dental applications .

Drug Delivery Systems

- Nanoparticle Carriers : this compound nanoparticles serve as effective carriers for drug delivery, including gene therapy and immunization. Their ability to encapsulate biomolecules enhances cellular uptake and protects sensitive compounds from degradation .

- Targeted Cancer Therapy : Engineered this compound nanoparticles have been developed for targeted delivery of chemotherapeutic agents, minimizing side effects on healthy tissues while maximizing therapeutic effects on cancer cells .

Dental Applications

Calcium phosphates are widely used in dentistry due to their bioactive properties that promote healing and regeneration of dental tissues.

Periodontal and Bone Defect Repair

- Repairing Periodontal Defects : this compound materials are employed in the treatment of periodontal diseases by augmenting alveolar bone and facilitating the regeneration of lost tissues .

- Tooth Replacement : They are also used in procedures such as sinus lifts and tooth replacements, where they act as scaffolds for new bone formation .

Coatings on Dental Implants

- Enhancing Bioactivity : Coatings of calcium phosphates on titanium implants improve their bioactivity, promoting osseointegration and stability within the bone .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Bone Regeneration Studies

- A study demonstrated that this compound scaffolds significantly enhanced bone regeneration in animal models, showcasing their potential for clinical applications in orthopedic surgery .

Drug Delivery Research

- Research indicated that functionalized this compound nanoparticles improved drug loading efficiency and targeted delivery in breast cancer therapy, leading to better treatment outcomes compared to traditional methods .

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Bone Tissue Engineering | Bioceramics, BCPs | Enhanced osteoconductivity; supports new bone growth |

| Drug Delivery Systems | Nanoparticle carriers | Improved cellular uptake; effective gene delivery |

| Dental Applications | Periodontal repair, tooth replacement | Promotes healing; enhances osseointegration |

作用機序

類似化合物との比較

生物活性

Calcium phosphate (CaP) is a crucial compound in biological systems, particularly in the context of bone health and regeneration. It exists in various forms, including hydroxyapatite, trithis compound, and biphasic this compound, each exhibiting unique properties and biological activities. This article delves into the biological activity of this compound, focusing on its role in bone repair, cellular interactions, and mechanisms influencing osteogenesis.

This compound plays a significant role in bone metabolism through several mechanisms:

- Osteogenic Differentiation : Calcium ions () and phosphate ions () released from CaP materials enhance the proliferation and differentiation of osteoblasts. These ions activate signaling pathways such as ERK1/2 and PI3K/Akt, which are critical for osteoblastic activity and bone formation .

- Immune Response Modulation : Upon implantation, CaP materials trigger an immune response characterized by the recruitment of macrophages. These cells can polarize towards an M2 phenotype, promoting anti-inflammatory responses and enhancing osteogenic differentiation of mesenchymal stem cells (MSCs) through the secretion of growth factors like BMP-2 and TGF-β .

- Biodegradation and Resorption : The biodegradation of CaP materials releases ions that influence local ion concentrations, further stimulating osteoblast activity while regulating osteoclast-mediated bone resorption. This coupling between osteoclasts and osteoblasts is essential for effective bone remodeling .

Case Studies

- Biphasic this compound (BCP) in Bone Defects : A study demonstrated that BCP scaffolds significantly enhanced bone regeneration in critical-sized defects in animal models. The release of calcium and phosphate ions from BCP facilitated MSC recruitment and differentiation into osteoblasts, leading to improved bone healing outcomes .

- This compound Cements : Research on this compound cements (CPCs) has shown their effectiveness in filling bone voids. The study highlighted that CPCs support the attachment and proliferation of osteoblast-like cells, indicating their potential for clinical applications in orthopedic surgery .

Comparative Analysis of this compound Forms

| Type of this compound | Composition | Biological Activity | Applications |

|---|---|---|---|

| Hydroxyapatite | Promotes mineralization; biocompatible | Bone grafts | |

| Trithis compound | Fast resorption; stimulates osteogenesis | Bone fillers | |

| Biphasic this compound | Mixture of HA & TCP | Balanced resorption; enhances healing | Orthopedic implants |

Research Findings

Recent studies have underscored the importance of this compound in various biological contexts:

- Cell Adhesion : CaP materials enhance cell adhesion by affecting extracellular matrix protein adsorption, which is vital for tissue integration during bone repair .

- Antimicrobial Properties : Innovations have led to the development of antimicrobial this compound materials that retain their regenerative capabilities while preventing infection at surgical sites .

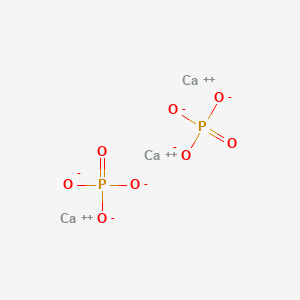

特性

CAS番号 |

7758-87-4 |

|---|---|

分子式 |

CaH3O4P |

分子量 |

138.07 g/mol |

IUPAC名 |

tricalcium;diphosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChIキー |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |

正規SMILES |

OP(=O)(O)O.[Ca] |

Color/Form |

White amorphous powder White, crystalline powder Two crystalline modifications are known, the high temperature alpha- and the low-temperature beta-form, transition temperature 110 °C. Rhombohedral crystals /Whitlockite/ |

密度 |

2 to 3 at 68 °F (USCG, 1999) 3.14 g/cu cm |

melting_point |

450 1670 °C |

Key on ui other cas no. |

7758-87-4 10103-46-5 21063-37-6 |

物理的記述 |

Calcium phosphate is an odorless white solid. Sinks and mixes with water. (USCG, 1999) DryPowder; OtherSolid A white, odourless powder which is stable in ai |

ピクトグラム |

Irritant |

関連するCAS |

12167-74-7 (tri-calcium salt) 21063-37-6 (monetite) 7757-93-9 (CaHPO4) |

賞味期限 |

STABLE IN AIR /TRIBASIC CALCIUM PHOSPHATE, NATIONAL FORMULARY/ |

溶解性 |

7.7g/L Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in alcohol and acetic acid; sol in dilute hydrochloric acid, nitric acid Solubility in cold water: 2 mg/100 cc 2.5 mg/100 g water at 25 °C |

同義語 |

APATITE TTCP, MONOCLINIC; bonarka; calcigenolsimple; calciumorthophosphate,tri-(tert); calciumphosphate(3:2); calciumphosphate(ca3(po4)2); calciumtertiaryphosphate; naturalwhitlockite |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why are calcium phosphates considered suitable for bone regeneration applications?

A1: Calcium phosphates closely resemble the mineral composition of natural bone. [] This similarity fosters biocompatibility, meaning minimal immune rejection, and promotes osteoconductivity, allowing bone cells to attach, grow, and integrate with the material. [, ]

Q2: What are the limitations of using pure hydroxyapatite as a bone substitute?

A2: While hydroxyapatite offers excellent biocompatibility, its slow resorption rate can hinder bone regeneration. [] In some instances, this slow resorption might impede the natural bone remodeling process.

Q3: How can the biodegradability of calcium phosphate ceramics be improved?

A3: Combining hydroxyapatite with more soluble this compound phases, such as trithis compound (β-TCP), can tailor the degradation rate. [, ] The β-TCP phase resorbs faster, creating space for new bone formation while the remaining hydroxyapatite provides structural support. []

Q4: Can the properties of this compound-based bone substitutes be further enhanced?

A4: Yes, researchers are exploring various modifications. One approach involves incorporating bioactive glass into this compound cement formulations. [] This addition promotes the formation of octathis compound (OCP) and hydroxyapatite upon setting, enhancing bioactivity and promoting bone regeneration. []

Q5: What are the advantages of using porous this compound ceramics in biomedical applications?

A5: Porosity increases the surface area available for cell attachment, nutrient diffusion, and vascularization, crucial factors for bone regeneration. [] Additionally, porous structures can be designed to match the mechanical properties of natural bone, improving implant stability. []

Q6: Beyond bone regeneration, what other applications exist for calcium phosphates?

A6: Calcium phosphates are being explored for drug delivery applications. [, ] Their porous structure allows for the loading and controlled release of therapeutic agents, such as antibiotics. [, ] This controlled release can target infection sites locally, enhancing treatment efficacy.

Q7: How does the presence of inorganic carbon affect phosphate recovery from wastewater using this compound precipitation?

A7: Research indicates that inorganic carbon can inhibit the precipitation of this compound from wastewater, even when using calcium hydroxide to raise the pH. [] This inhibition reduces the efficiency of phosphate recovery and necessitates pre-treatment steps like nitrification to remove inorganic carbon. []

Q8: What methods are commonly employed to synthesize calcium phosphates for biomedical applications?

A8: Various methods exist, including precipitation, hydrothermal synthesis, and sol-gel techniques. [, , ] The choice of method influences the final material properties, such as particle size, morphology, and crystallinity.

Q9: How does the synthesis method impact the characteristics of biphasic calcium phosphates (BCP)?

A9: Factors like alkalinity, reaction time, and the concentration of the this compound precursor suspension during synthesis can significantly influence the ratio of hydroxyapatite to β-trithis compound in the final BCP material. [] These varying ratios, in turn, impact the material's resorption rate and mechanical properties.

Q10: What techniques are employed to characterize this compound materials?

A10: Common techniques include X-ray diffraction (XRD) to identify the crystalline phases present, Fourier transform infrared spectroscopy (FTIR) to analyze the chemical bonds, and scanning electron microscopy (SEM) to examine the morphology and particle size. [, , , ]

Q11: How do this compound ceramics interact with proteins?

A11: The surface chemistry of calcium phosphates influences protein adsorption. [] Studies show that the presence of specific phases like β-trithis compound can lead to a higher adsorption of bone morphogenetic protein 2 (BMP-2), a key protein for bone formation. [] This selective protein adsorption highlights the material's ability to influence cellular responses.

Q12: Can this compound nanoparticles act as carriers for gene delivery?

A12: Yes, research demonstrates that this compound nanoparticles can encapsulate and protect DNA from degradation. [] These nanoparticles can then be further modified with targeting ligands, such as p-amino-1-thio-b-galactopyranoside, to facilitate targeted gene delivery to specific organs like the liver. []

Q13: Do organic molecules in biological systems influence this compound crystallization?

A13: Yes, organic molecules play a crucial role in biomineralization. For instance, studies on plant trichomes highlight that the distribution of silica and this compound, including hydroxyapatite, can vary significantly within a single trichome. [] This localized control suggests a complex interplay between organic molecules and mineral deposition.

Q14: What are some challenges associated with using calcium phosphates in biomedical applications?

A14: Despite their advantages, this compound materials often exhibit brittleness and low mechanical strength, limiting their use in load-bearing applications. [] Furthermore, controlling the degradation rate to match the rate of new bone formation remains a challenge.

Q15: What are the future research directions in the field of calcium phosphates for biomedical applications?

A16: Future research focuses on developing this compound materials with improved mechanical properties, controlled biodegradability, and enhanced bioactivity. [, ] This includes exploring new synthesis methods, incorporating bioactive molecules, and optimizing material properties for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。